molecular formula C11H18N4O2S B3372509 5-(morpholin-4-yl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 923125-44-4

5-(morpholin-4-yl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B3372509
CAS No.: 923125-44-4
M. Wt: 270.35 g/mol
InChI Key: PPRYRQSBWFHMST-UHFFFAOYSA-N
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Description

5-(morpholin-4-yl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound contains a morpholine ring, an oxolane ring, and a triazole ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(morpholin-4-yl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Oxolane Ring: The oxolane ring can be introduced through a nucleophilic substitution reaction using an appropriate oxirane derivative.

    Attachment of the Morpholine Ring: The morpholine ring can be attached via a nucleophilic substitution reaction using morpholine and an appropriate leaving group on the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(morpholin-4-yl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can undergo reduction under specific conditions to form dihydrotriazoles.

    Substitution: The morpholine and oxolane rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation Products: Disulfides, sulfonic acids.

    Reduction Products: Dihydrotriazoles.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(morpholin-4-yl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring is known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential as antimicrobial, antifungal, and anticancer agents. The presence of the morpholine ring enhances its solubility and bioavailability, making it a promising candidate for drug development.

Industry

In industrial applications, this compound is used as a corrosion inhibitor and as an additive in lubricants. Its ability to form stable complexes with metals makes it useful in preventing corrosion in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(morpholin-4-yl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. The morpholine ring enhances the compound’s solubility, allowing it to reach its targets more effectively. The oxolane ring contributes to the overall stability and reactivity of the molecule.

Comparison with Similar Compounds

Similar Compounds

    5-(morpholin-4-yl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol: can be compared with other triazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its combination of the morpholine, oxolane, and triazole rings. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

3-morpholin-4-yl-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2S/c18-11-13-12-10(14-3-6-16-7-4-14)15(11)8-9-2-1-5-17-9/h9H,1-8H2,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRYRQSBWFHMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=S)NN=C2N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(morpholin-4-yl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-(morpholin-4-yl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
5-(morpholin-4-yl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
5-(morpholin-4-yl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
5-(morpholin-4-yl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
5-(morpholin-4-yl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

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